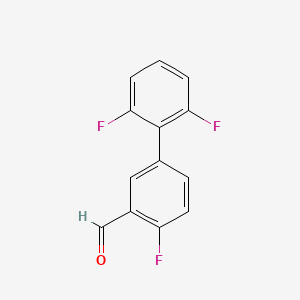
2',4,6'-Trifluorobiphenyl-3-carbaldehyde
描述
2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is an organic compound characterized by the presence of three fluorine atoms attached to a biphenyl structure with an aldehyde functional group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde typically involves the introduction of fluorine atoms into a biphenyl structure followed by the formylation of the aromatic ring. One common method includes the use of trifluoroborate salts in a Suzuki-Miyaura coupling reaction to introduce the trifluorobiphenyl moiety. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid.
Reduction: 2’,4,6’-Trifluorobiphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2’,4,6’-Trifluorobiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drug molecules.
Medicine: Explored for its role in the synthesis of biologically active compounds with potential therapeutic applications.
作用机制
The mechanism of action of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as an electrophilic reagent, participating in reactions such as nucleophilic addition and substitution. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity .
相似化合物的比较
- 2’,4,6’-Trifluorobiphenyl-4-carbaldehyde
- 2’,4,6’-Trifluorobiphenyl-2-carbaldehyde
- 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid
Comparison: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-carbaldehyde derivative may exhibit different electronic and steric properties, affecting its behavior in chemical and biological systems .
属性
IUPAC Name |
5-(2,6-difluorophenyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-5-4-8(6-9(10)7-17)13-11(15)2-1-3-12(13)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXJEYPTKZAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














